N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine
Description
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-methoxyphenethyl group. The cyclopropane ring confers structural rigidity, while the methoxy substituent at the ortho position of the phenyl ring influences electronic and steric properties. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to related compounds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-10-7-8-10)11-5-3-4-6-12(11)14-2/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
WRGOQOLXFHISBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and N-Alkylation
The synthesis begins with cyclopropane-bearing intermediates. A key approach involves:
- Step 1 : Preparation of Boc-protected 2-(2-methoxyphenyl)cyclopropylmethylamine intermediates.
- Step 2 : N-Monomethylation using sodium hydride (NaH) and iodomethane (CH₃I), followed by acidic deprotection (2M HCl/Et₂O) to yield N-methylcyclopropanamine derivatives.
- Step 3 : Reductive amination of aldehyde D with primary amine G using NaBH₄ or NaBH(OAc)₃ to form N-alkyl or N-arylmethyl derivatives (e.g., compounds 16–22 ).
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Methylation | NaH, CH₃I, THF, 0°C→RT | 70–85 |
| Reductive Amination | NaBH₄, MeOH, RT | 60–75 |
Enantioselective Synthesis
To achieve chiral purity, asymmetric methods are employed:
- Chiral Resolution : Lipase B-mediated resolution of racemic mixtures (e.g., compound 9 ) yields enantiomerically enriched amines, though optical purity remains moderate (78%).
- Asymmetric Hydroboration : Using a rhodium-(S)-quinap complex with catecholborane and MeMgCl, this method achieves 98% optical purity for analogous 4-methoxyphenyl derivatives.
Comparison of Enantioselective Methods :
| Method | Catalyst | Optical Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic | Lipase B | 78 | Low |
| Hydroboration | Rh-(S)-quinap | 98 | High |
Cyclopropane Ring Formation
The cyclopropane core is synthesized via:
- Nitrocyclopropanation : Intramolecular Mitsunobu reaction of β-nitroalcohols using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
- Reduction : Zinc dust-mediated reduction of nitrocyclopropanes (e.g., compound 8 ) to cyclopropylamines, achieving a 99:1 trans/cis ratio after 12 hours at RT.
Optimized Cyclopropanation Conditions :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂/THF |
| Temperature | 0°C → RT |
| Base | DBU or NaH |
| Time | 12–24 h |
Industrial-Scale Adaptations
For large-scale production:
- Friedel-Crafts Acylation : Used to prepare β-nitroketones, followed by halide displacement with nitrite.
- One-Pot Cyclization : Base-promoted cyclization of 3-phenyl-substituted nitropropanes (e.g., compound F ) streamlines nitrocyclopropane synthesis.
- Avoid enzymatic routes for commercial scaling due to cost and moderate purity.
- Asymmetric hydroboration and Mitsunobu reactions are preferred for high enantiomeric excess.
Purification and Characterization
Final compounds are purified via:
- Acid-Base Extraction : Isolation using 2M HCl followed by neutralization.
- Crystallization : Salt formation with chiral acids (e.g., tartaric acid) enhances diastereomeric purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine and its analogs:
Key Observations:
- Substituent Effects: Methoxy Groups: The ortho-methoxy group in the target compound may reduce metabolic oxidation compared to para-substituted analogs . Dimethoxy Derivatives: The 3,4-dimethoxy analog (C13H19NO2) shows increased lipophilicity, which could enhance blood-brain barrier penetration .
Pharmacological and Biochemical Insights
- 5-HT1A Receptor Affinity :
- Piperazine-containing analogs (e.g., 18F-FCWAY in ) demonstrate high 5-HT1A binding, but defluorination limits their utility. The target compound’s methoxy group may mitigate similar metabolic issues .
- Rigid cyclopropane structures (as in the target compound) could mimic the conformational constraints of tricyclic antidepressants, enhancing receptor selectivity .
- Metabolic Stability: Methoxy groups generally resist oxidative metabolism better than halogens. For example, 18F-FCWAY’s defluorination is inhibited by miconazole, suggesting that non-halogenated analogs like the target compound may exhibit superior in vivo stability .
Biological Activity
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine is an organic compound characterized by a unique molecular structure that includes a cyclopropane ring, an amine group, and a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 191.27 g/mol
- Structural Features :
- Cyclopropane ring
- Methoxy group attached to the phenyl ring
The presence of the methoxy group enhances the compound's chemical reactivity and biological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies suggest that this compound may interact with specific biological targets, including enzymes and receptors involved in neurological functions. The exact mechanisms of action are still under investigation, but initial findings indicate potential therapeutic effects that warrant further exploration.
- Enzyme Interaction : The compound may influence enzyme activity relevant to neurological pathways.
- Receptor Binding : It is hypothesized that it could bind to receptors, affecting physiological processes.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(2-Methylphenyl)ethyl]cyclopropanamine | Similar cyclopropane structure | Lacks methoxy group; may exhibit different biological activity |
| N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine | Contains both methoxy and methyl groups | Enhanced lipophilicity; potential for varied interactions |
| N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine | Methoxy group at a different position | Different steric effects; altered binding properties |
This table illustrates how variations in the substituents can lead to different biological activities, emphasizing the significance of the methoxy group's position and nature.
Future Directions in Research
Ongoing research is crucial for elucidating the pharmacodynamics and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify how the compound interacts with biological targets at the molecular level.
- Therapeutic Applications : Exploring its potential use in treating neurological disorders or infections.
Q & A
Q. What synthetic routes are recommended for preparing N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine?
A common approach involves reductive amination or asymmetric hydrogenation. For example, the synthesis of structurally related cyclopropanamine derivatives (e.g., N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine) employs catalytic hydrogenation using iridium/phosphoramidite catalysts to achieve high enantiomeric excess (97% ee) . Key steps include:
- Condensation of 2-methoxyphenylamine with ketones to form imine intermediates.
- Hydrogenation under H₂ pressure (e.g., 50 bar) with chiral catalysts like (11bR)-N,N-Bis[(R)-1-(2-methoxyphenyl)ethyl]dinaphthodioxaphosphene-4-amine .
- Purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can NMR spectroscopy confirm the structure of this compound?
1H and 13C NMR are critical for structural validation. For analogous compounds:
- 1H NMR (400 MHz, CDCl₃): Cyclopropane protons appear as multiplets (δ 0.5–1.5 ppm). The 2-methoxyphenyl group shows aromatic protons (δ 6.7–7.3 ppm) and a methoxy singlet (δ ~3.8 ppm). Ethyl chain protons resonate as quartets (δ 2.5–3.5 ppm) .
- 13C NMR : Cyclopropane carbons appear at δ 8–15 ppm, while the methoxy carbon is at δ 55–56 ppm .
- Coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) further confirm spatial arrangements .
Q. What analytical techniques are suitable for assessing purity?
- GC-MS : Use a HP1-MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Programmed heating (170°C to 325°C) resolves impurities. Electron ionization (70 eV) confirms molecular ions (e.g., m/z 179 for related compounds) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) can separate enantiomers (retention time ~12 min) .
- FTIR : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in derivatives of this compound?
Asymmetric hydrogenation with chiral phosphoramidite catalysts (e.g., Ir/(R)-BINAP complexes) achieves >95% ee. Key parameters:
- Catalyst loading: 0.5–1 mol% in toluene or THF.
- Reaction conditions: 50–70°C under 10–50 bar H₂ .
- Post-reaction analysis: Chiral HPLC or polarimetry (e.g., [α]D = -34.8 for related compounds) .
Q. How does X-ray crystallography aid in structural elucidation of cyclopropanamine derivatives?
Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For example:
- Cyclopropane rings exhibit bond angles of ~60°, confirmed in structures like 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (C–C–C angles: 58.7°–61.2°) .
- Methoxyphenyl groups adopt planar conformations, stabilized by π-π stacking (distance: 3.5–4.0 Å) .
Q. What methodologies are recommended for studying in vivo distribution of related cyclopropanamines?
Radiotracer analogs (e.g., 11C-labeled derivatives) enable PET imaging:
- Radiosynthesis : Incorporate 11C via N-methylation (e.g., using [11C]CH₃I) .
- PET/MRI co-registration : Use T1-weighted MRI to generate pseudo-transmission data for attenuation correction .
- Dynamic PET analysis : Quantify serotonin receptor binding (e.g., 5-HT1A) in rodent models .
Q. How can computational methods predict the physicochemical properties of this compound?
- InChI key : Generate via PubChem (e.g., OEHAYUOVELTAPG-UHFFFAOYSA-N for related compounds) .
- LogP calculation : Use software like MarvinSketch (predicted LogP ~2.5 for C11H15NO).
- Docking studies : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for cyclopropanamine derivatives?
- Catalyst variability : Phosphoramidite catalysts from different batches may alter enantioselectivity. Verify catalyst purity via 31P NMR .
- Reaction scale : Small-scale syntheses (e.g., <1 mmol) often report higher yields due to optimized mixing. Pilot studies at 10 mmol scale are recommended .
- Purification methods : Silica gel vs. preparative HPLC can affect isolated yields (e.g., 46% vs. 95% for similar compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
